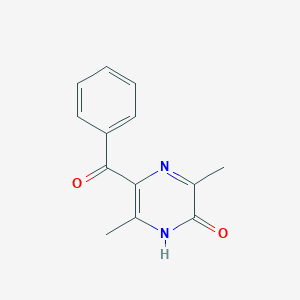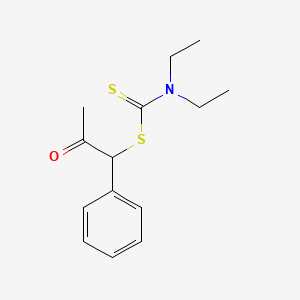
2-Oxo-1-phenylpropyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-phenylpropyl diethylcarbamodithioate is a chemical compound with the molecular formula C13H17NOS2 It is known for its unique structure, which includes a phenyl group, a carbonyl group, and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenylpropyl diethylcarbamodithioate typically involves the reaction of 2-oxo-1-phenylpropyl chloride with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpropyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are performed in solvents like acetic acid or sulfuric acid at controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
2-Oxo-1-phenylpropyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylpropyl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate
- 2-Oxo-1-phenylpropyl methylcarbamodithioate
- 2-Oxo-1-phenylpropyl ethylcarbamodithioate
Uniqueness
2-Oxo-1-phenylpropyl diethylcarbamodithioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its diethylcarbamodithioate moiety distinguishes it from other similar compounds, providing distinct properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
61998-62-7 |
|---|---|
Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2-oxo-1-phenylpropyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H19NOS2/c1-4-15(5-2)14(17)18-13(11(3)16)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
KRVNYFHIJVGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14541170.png)
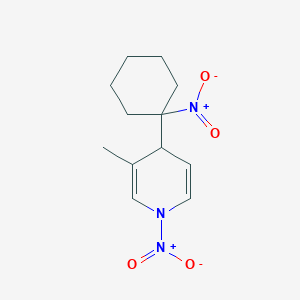
![N-[3-(3,4-Dichlorobenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14541185.png)
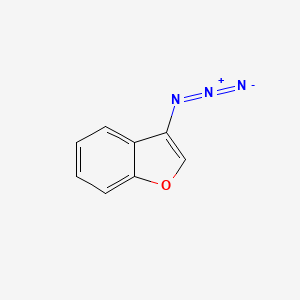
![Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14541201.png)
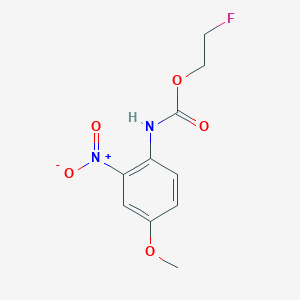
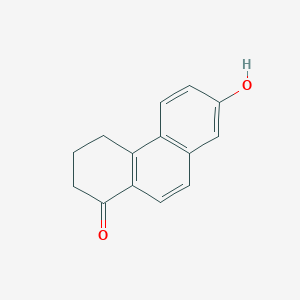
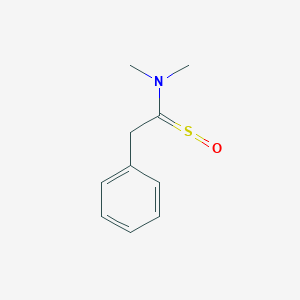
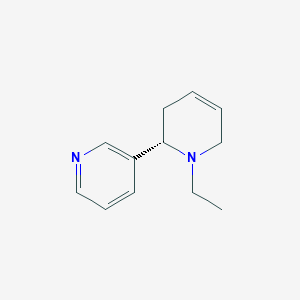
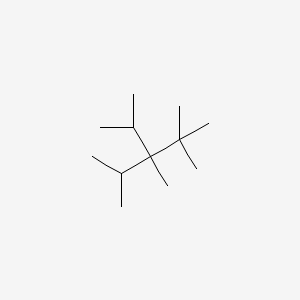
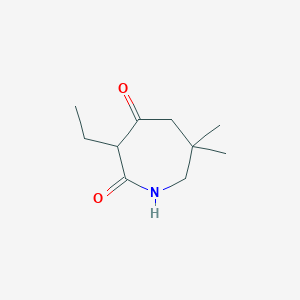
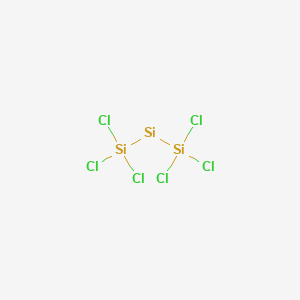
![(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14541228.png)
